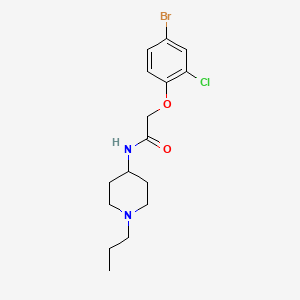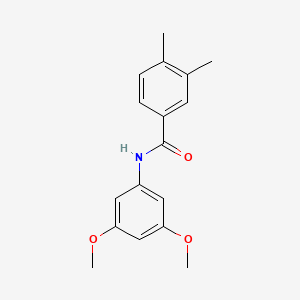
N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide, also known as DMDB, is a chemical compound that belongs to the family of benzamide derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DMDB has been the focus of scientific research due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, suggesting its potential as an analgesic and anti-inflammatory agent. This compound has also been found to have anticonvulsant properties, which may make it useful in the treatment of epilepsy and other seizure disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide has several advantages as a research tool. It is readily available and relatively easy to synthesize, making it a cost-effective option for researchers. This compound is also stable under a range of conditions, making it suitable for use in a variety of experimental settings. However, this compound has some limitations as well. It has low solubility in water, which may limit its use in certain applications. This compound also has a relatively short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide. One potential direction is the investigation of its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may make it useful in the treatment of these disorders. Another area of research could be the development of new synthetic methods for this compound, which could make it more readily available for research purposes. Finally, further studies could be conducted to investigate the long-term effects of this compound and its potential side effects.
In conclusion, this compound is a chemical compound that has been the focus of scientific research due to its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders. While this compound has several advantages as a research tool, it also has some limitations. However, there are several areas of research that could be explored in the future to further our understanding of this compound and its potential applications.
Métodos De Síntesis
N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethoxyaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product, this compound.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-5-6-13(7-12(11)2)17(19)18-14-8-15(20-3)10-16(9-14)21-4/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZWEOIIEMWELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
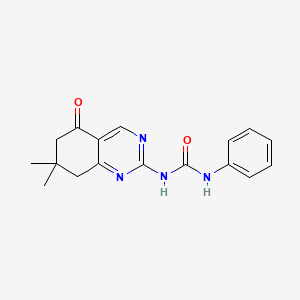
![3-[6-(acetyloxy)-4-oxo-4H-3,1-benzoxazin-2-yl]phenyl acetate](/img/structure/B5773410.png)


![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)
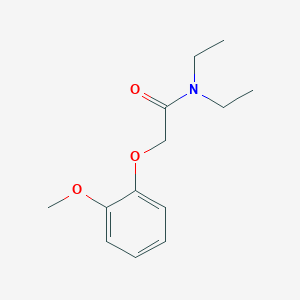
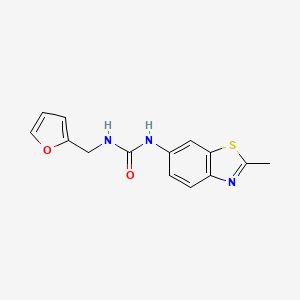

![N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)
![2-[(3-bromobenzyl)(propyl)amino]ethanol](/img/structure/B5773466.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5773474.png)
